(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes an oxygen and nitrogen atom within the spiro ring system, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the spiro compound. The process involves the use of a base to facilitate the nucleophilic substitution reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decan-8-ol
- N-(4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride is unique due to its specific spiro structure, which includes both oxygen and nitrogen atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biologische Aktivität
(4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol; hydrochloride (CAS No. 479195-19-2) is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for (4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol; hydrochloride is C8H16ClNO, with a molecular weight of 177.67 g/mol. The compound is typically stored in an inert atmosphere at temperatures between 2°C and 8°C to maintain stability .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C8H16ClNO |
Molecular Weight | 177.67 g/mol |
InChI Key | NAPOHLRYXDDENP-UHFFFAOYSA-N |
Number of Heavy Atoms | 11 |
Number of Rotatable Bonds | 0 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 |
Sigma Receptor Interaction
Recent studies have shown that derivatives of the spirocyclic structure, including (4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol, exhibit significant affinity for sigma receptors. Specifically, compounds related to this structure have been evaluated for their ability to bind to sigma-1 receptors, which are implicated in various neurological processes and disorders.
One study reported that a related compound demonstrated a high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and selectivity over σ2 receptors and the vesicular acetylcholine transporter . This suggests that (4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol may share similar binding characteristics, potentially influencing neuroprotective pathways.
Antimicrobial Activity
The compound's biological profile extends to antimicrobial activity. Research indicates that spirocyclic compounds can disrupt bacterial cell walls and membranes, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria .
In vitro studies have shown that certain derivatives exhibit potent antibacterial properties, suggesting that (4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol could be developed as a novel antimicrobial agent.
Study on Antimicrobial Agents
A recent review highlighted the synthesis of novel antimicrobial agents based on spirocyclic structures, noting their effectiveness against multidrug-resistant strains such as MRSA and E. coli . These findings underscore the potential for (4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol in developing new therapeutic strategies.
Pharmacological Evaluation
In pharmacological evaluations, compounds derived from the spirocyclic framework have been tested for their effects on bacterial topoisomerases, which are crucial targets for antibiotics. One study demonstrated dual inhibition of DNA gyrase and topoisomerase IV by related compounds, leading to potent antibacterial activity against resistant strains .
Eigenschaften
Molekularformel |
C8H16ClNO2 |
---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c10-7-5-11-6-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H/t7-;/m1./s1 |
InChI-Schlüssel |
RXRQFJVKYFXOJJ-OGFXRTJISA-N |
Isomerische SMILES |
C1CNCCC12COC[C@H]2O.Cl |
Kanonische SMILES |
C1CNCCC12COCC2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.